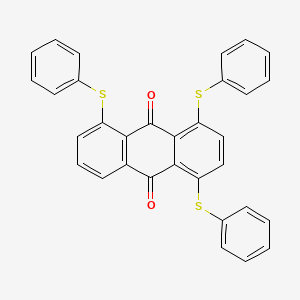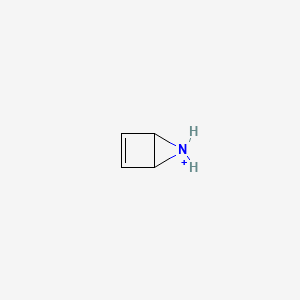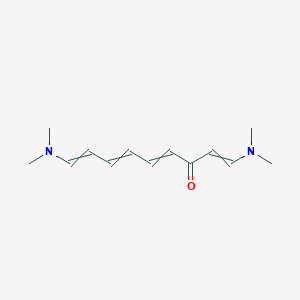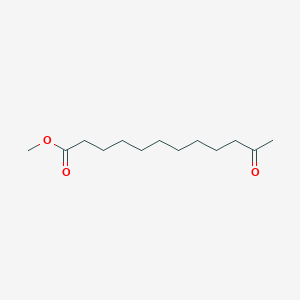
Methyl 11-oxododecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-oxododecanoate is an organic compound with the molecular formula C13H24O3. It is a methyl ester derivative of 11-oxododecanoic acid. This compound is known for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 11-oxododecanoate can be synthesized through several methods. One common approach involves the oxidation of 11-hydroxy dodecanoic acid followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale oxidation and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-oxododecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: 11-oxododecanoic acid.
Reduction: 11-hydroxy dodecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 11-oxododecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial products
Mécanisme D'action
The mechanism of action of methyl 11-oxododecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 11-hydroxy-4-oxododecanoate
- 11-hydroxy-4-oxododecanoic acid
- Methyl 11-hydroxy-10-methyl-4-oxododecanoate
Uniqueness
Methyl 11-oxododecanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its methyl ester group provides distinct reactivity compared to similar compounds, making it valuable in synthetic chemistry and research applications .
Propriétés
Numéro CAS |
83993-00-4 |
|---|---|
Formule moléculaire |
C13H24O3 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
methyl 11-oxododecanoate |
InChI |
InChI=1S/C13H24O3/c1-12(14)10-8-6-4-3-5-7-9-11-13(15)16-2/h3-11H2,1-2H3 |
Clé InChI |
CWXGVMBXYAXQSH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
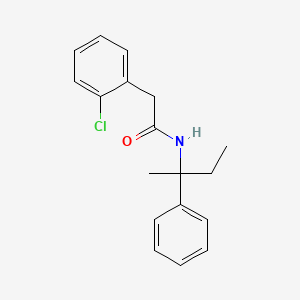
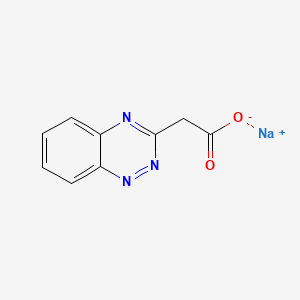
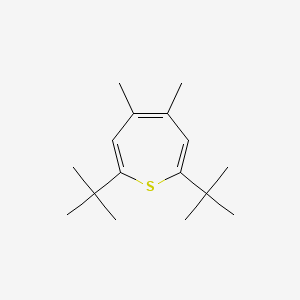
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
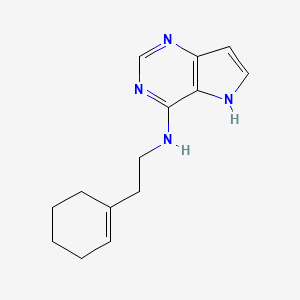
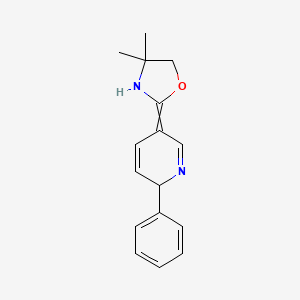
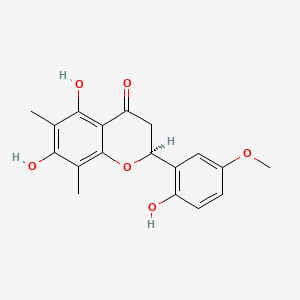
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
